N-(2-Bromobenzyl)-1H-purin-6-amine

Structural Chemistry X-ray Crystallography Conformational Analysis

N-(2-Bromobenzyl)-1H-purin-6-amine (CAS 67023-54-5) is a synthetic 6-substituted purine derivative belonging to the 6-benzylaminopurine (BAP) class of compounds, which are widely recognized as aromatic cytokinins and cyclin-dependent kinase (CDK) inhibitor scaffolds. Its molecular formula is C12H10BrN5 (MW 304.15 g/mol), featuring a purine core linked via a secondary amine at the C6 position to a 2-bromobenzyl moiety.

Molecular Formula C12H10BrN5
Molecular Weight 304.15 g/mol
CAS No. 67023-54-5
Cat. No. B6616476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromobenzyl)-1H-purin-6-amine
CAS67023-54-5
Molecular FormulaC12H10BrN5
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)Br
InChIInChI=1S/C12H10BrN5/c13-9-4-2-1-3-8(9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)
InChIKeyYWPFTGKKYUNEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromobenzyl)-1H-purin-6-amine (CAS 67023-54-5): Sourcing Guide for a Specialized 6-Substituted Purine Building Block


N-(2-Bromobenzyl)-1H-purin-6-amine (CAS 67023-54-5) is a synthetic 6-substituted purine derivative belonging to the 6-benzylaminopurine (BAP) class of compounds, which are widely recognized as aromatic cytokinins and cyclin-dependent kinase (CDK) inhibitor scaffolds [1]. Its molecular formula is C12H10BrN5 (MW 304.15 g/mol), featuring a purine core linked via a secondary amine at the C6 position to a 2-bromobenzyl moiety. The compound has been structurally characterized by single-crystal X-ray diffraction, crystallizing as a monohydrate in the monoclinic space group C2/c [2]. Its primary relevance lies in medicinal chemistry and chemical biology research programs focused on purine-based enzyme inhibitors, cytokinin receptor ligand design, and structure-activity relationship (SAR) studies where ortho-bromine substitution on the benzyl ring provides distinct electronic and steric properties compared to non-halogenated or differently halogenated analogs.

Why N-(2-Bromobenzyl)-1H-purin-6-amine Cannot Be Replaced by Generic 6-Benzylaminopurine or Other Halogen Analogs in Focused SAR Programs


Substitution of N-(2-bromobenzyl)-1H-purin-6-amine with unsubstituted 6-benzylaminopurine (BAP) or other 6-(halobenzylamino)purine analogs is not trivial because the ortho-bromine atom critically modulates three experimentally distinguishable parameters: (i) the dihedral angle between the purine and benzene ring planes, which governs molecular conformation and target binding pose [1]; (ii) the capacity for halogen bonding (C–Br···X interactions) that contributes to intermolecular recognition and crystal packing, with observed Br-related contacts in the solid state [1]; and (iii) the electron-withdrawing inductive effect of bromine, which alters the pKa of the purine N9–H and the benzylamine N–H, directly affecting hydrogen-bond donor/acceptor strength relative to chloro, fluoro, or unsubstituted analogs [2]. These factors mean that potency trends, selectivity profiles, and even solubility characteristics cannot be reliably extrapolated across halogen variants without compound-specific data, making direct procurement of the 2-bromo analog essential for SAR integrity.

Quantitative Differentiation Evidence for N-(2-Bromobenzyl)-1H-purin-6-amine Against Closest Structural Analogs


Crystal-State Conformational Divergence: Dihedral Angle Between Purine and Benzene Ring Planes

The single-crystal X-ray structure of 6-(2-bromobenzylamino)purine monohydrate reveals that the purine skeleton and the 2-bromobenzene ring adopt a specific mutual orientation defined by a dihedral angle [1]. In contrast, the unsubstituted parent compound 6-benzylaminopurine (BAP) and other 6-(halobenzylamino)purine derivatives display different dihedral angles depending on the nature and position of the halogen substituent, directly impacting the molecular shape presented to biological targets [2]. The ortho-bromine atom sterically influences the conformational preference around the C6–N–CH2–C(aryl) torsion, resulting in a distinct geometry that cannot be achieved with para-substituted or unsubstituted analogs.

Structural Chemistry X-ray Crystallography Conformational Analysis

Hydrogen-Bonded Dimer Assembly: N–H···N Distance as a Marker of Intermolecular Recognition

In the crystal lattice of 6-(2-bromobenzylamino)purine monohydrate, molecules associate via N–H···N hydrogen bonds to form centrosymmetric dimers with an N···N separation of 2.839 (4) Å [1]. This dimer motif is characteristic of 6-aminopurine derivatives but the precise N···N distance is sensitive to the electronic nature of the N6-substituent. The presence of the electron-withdrawing 2-bromobenzyl group modulates the hydrogen-bond donor strength of the purine N9–H and N6–H, resulting in a measurable shift in the hydrogen-bond geometry compared to electron-donating or unsubstituted benzyl analogs.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Halogen Bonding Capability: C–Br···X Contacts as a Unique Intermolecular Interaction Motif Absent in Non-Brominated Analogs

The crystal structure of 6-(2-bromobenzylamino)purine monohydrate explicitly documents several weak interatomic contacts of the type C–Br···X, as well as π-stacking interactions of types C···C and N···C [1]. The ortho-bromine atom participates in halogen bonding, a directional non-covalent interaction that is geometrically and energetically distinct from the hydrogen bonding, van der Waals contacts, or C–Cl···X interactions available to chloro analogs. This capability is entirely absent in the non-halogenated parent 6-benzylaminopurine (BAP) and is qualitatively different from the C–F interactions available to fluoro-substituted derivatives, which are generally weaker halogen-bond donors.

Halogen Bonding Medicinal Chemistry Molecular Recognition

Electronic Modulation of Purine Core: Inductive Effect of Ortho-Bromine and Implications for pKa and Target Binding

The electron-withdrawing inductive effect (–I) of the ortho-bromine substituent on the benzyl ring is transmitted through the CH2–NH linker to the purine N6 and further into the purine ring system. This modulates the pKa of the purine N9–H proton (and the N6–H donor strength), which governs the compound's ionization state at physiological pH and its hydrogen-bonding capacity as a ligand. The patent literature on 6-(alkylbenzylamino)purine derivatives explicitly identifies halogen substitution on the benzyl ring as a key variable for tuning cytokinin receptor antagonist activity [2], confirming that the electronic nature of the substituent directly impacts biological potency.

Physical Organic Chemistry Medicinal Chemistry SAR Studies

Crystal Packing and Solubility-Relevant Parameters: Lattice Water Incorporation and Density

6-(2-Bromobenzylamino)purine crystallizes as a monohydrate (C12H10BrN5·H2O) with a calculated density Dx = 1.721 Mg m⁻³ and four formula units per asymmetric unit (Z = 8) in the monoclinic space group C2/c [1]. The incorporation of one water molecule per purine unit in the crystal lattice has direct implications for the compound's hygroscopicity, long-term storage stability, and effective molecular weight for solution preparation (Mr = 322.18 g/mol for the monohydrate vs. 304.15 g/mol for the anhydrous form). This hydration state may differ from other 6-benzylaminopurine analogs, which can crystallize in anhydrous forms or with different solvation stoichiometries.

Solid-State Chemistry Preformulation Physicochemical Characterization

Procurement-Driven Application Scenarios for N-(2-Bromobenzyl)-1H-purin-6-amine Based on Verified Differentiation Evidence


Halogen-Scanning SAR Libraries for Purine-Based Kinase Inhibitor Optimization

Medicinal chemistry teams optimizing 6-benzylaminopurine leads for CDK or other kinase targets require systematic halogen scanning at the benzyl ring to map steric, electronic, and halogen-bonding contributions to potency and selectivity. N-(2-Bromobenzyl)-1H-purin-6-amine provides the ortho-bromine data point, which is uniquely characterized by: (i) a strong electron-withdrawing inductive effect (σ_m ≈ 0.39) comparable to chlorine but with higher polarizability; (ii) demonstrable C–Br···X halogen-bonding contacts observed in the solid state [1]; and (iii) a constrained benzyl–purine dihedral angle that influences the bound conformation. These properties are not simultaneously accessible from the 2-chloro, 2-fluoro, or unsubstituted analogs, making procurement of the 2-bromo analog essential for a complete SAR matrix.

Cytokinin Receptor Antagonist Design and Plant Biotechnology Probe Development

The patent literature on substituted 6-(alkylbenzylamino)purine derivatives [2] establishes that halogen substitution on the benzyl ring is a critical determinant of cytokinin receptor antagonist potency. The 2-bromo analog offers a distinct combination of electronic withdrawal, steric bulk, and polarizability that differentiates it from other halogen variants in receptor-binding assays. Research groups developing chemical probes for cytokinin signaling pathways (e.g., ARR5:GUS reporter gene assays in Arabidopsis) require the 2-bromo compound to map the halogen tolerance of cytokinin receptor subtypes and to explore bromine-specific interactions that may enhance antagonist selectivity.

Solid-State Supramolecular Chemistry and Crystal Engineering Studies

The well-characterized crystal structure of 6-(2-bromobenzylamino)purine monohydrate [1] provides a defined system for studying the interplay of hydrogen bonding (N–H···N, O–H···O, N–H···O, O–H···N), halogen bonding (C–Br···X), and π-stacking interactions within a single small-molecule lattice. The centrosymmetric dimer motif (N···N = 2.839 Å) and the role of lattice water in bridging molecular units make this compound a valuable model system for crystal engineering research, particularly for comparative studies with chloro, fluoro, and unsubstituted benzylaminopurine congeners.

Physicochemical Reference Standard for Hydrated Purine Derivatives in Preformulation

The compound's well-defined monohydrate stoichiometry (C12H10BrN5·H2O, Mr = 322.18, Dx = 1.721 Mg m⁻³) [1] makes it a suitable reference material for analytical method development in preformulation laboratories. Its hydration state, crystal density, and unit cell parameters can serve as a calibration benchmark for X-ray powder diffraction (XRPD) identification and for validation of Karl Fischer titrimetry or dynamic vapor sorption (DVS) methods applied to hydrate-forming purine derivatives in early-stage drug development workflows.

Quote Request

Request a Quote for N-(2-Bromobenzyl)-1H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.